人参皂苷Rk1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

人参皂苷Rk1是人参中的一种微量皂苷,人参是一种在传统中医药中使用了几百年的植物。 该化合物以其多种药理活性而闻名,包括抗肿瘤、抗炎和抗糖尿病作用 。this compound近年来因其潜在的治疗应用和独特的化学性质而受到关注。

科学研究应用

化学:

- 用作合成其他生物活性化合物的先驱。

- 研究其独特的化学性质和反应性。

生物学:

- 研究其在细胞过程和信号通路中的作用。

- 用于与细胞凋亡和增殖相关的研究 。

医学:

工业:

- 在开发新药和治疗剂方面的潜在用途。

- 研究其在增强现有药物疗效方面的作用 。

作用机制

人参皂苷Rk1通过各种分子靶点和通路发挥作用:

生化分析

Biochemical Properties

Ginsenoside Rk1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Bax, caspase-3, -8, and -9, PARP, and Bcl-2 proteins .

Cellular Effects

Ginsenoside Rk1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in hepatocellular carcinoma cells, ginsenoside Rk1 has been found to induce ferroptosis .

Molecular Mechanism

At the molecular level, ginsenoside Rk1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the protein expression of Bax, cleaved caspase-3, -8, and -9, and PARP, decreases the expression of Bcl-2, and blocks the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, ginsenoside Rk1 shows changes in its effects. It attenuates cellular viability and colony-forming capacity in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of ginsenoside Rk1 vary with different dosages in animal models. For instance, it exhibits an inhibitory effect on hepatocellular carcinoma cells with an IC50 value of approximately 20 μM .

Metabolic Pathways

Ginsenoside Rk1 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 人参皂苷Rk1可以通过人参中皂苷的热处理合成。 该过程包括将白参在密闭容器中于98°C下蒸汽处理30小时,然后干燥,并进一步蒸汽处理30-45小时 。这种方法可以选择性地增加人参皂苷Rg3、Rk1和Rg5的含量。

工业生产方法: this compound的工业生产通常包括从人参根中提取皂苷,然后使用高效液相色谱 (HPLC) 进行纯化。 然后将提取的皂苷进行热处理,将其转化为this compound 。

化学反应分析

反应类型: 人参皂苷Rk1会经历各种化学反应,包括氧化、还原和取代。这些反应对于改变其结构和增强其药理活性至关重要。

常用试剂和条件:

氧化: 常用的氧化剂,如过氧化氢和高锰酸钾,用于氧化this compound。

还原: 还原剂,如硼氢化钠和氢化铝锂,用于还原this compound。

取代: 取代反应通常涉及卤素和烷基化剂等试剂。

主要形成的产物: 这些反应形成的主要产物包括this compound的各种衍生物,这些衍生物可能表现出增强或改变的药理活性 。

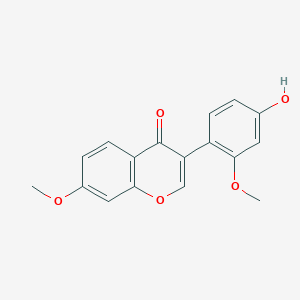

相似化合物的比较

人参皂苷Rk1在人参皂苷中是独一无二的,因为它具有特定的药理活性及化学性质。类似的化合物包括:

人参皂苷Rg3: 以其抗肿瘤和抗炎作用而闻名。

人参皂苷Rg5: 表现出类似的药理活性,但化学结构不同。

人参皂苷Rd: 另一种具有抗糖尿病和抗炎作用的微量人参皂苷

这些化合物与this compound有一些相似之处,但在其特定作用机制和治疗应用方面存在差异。

属性

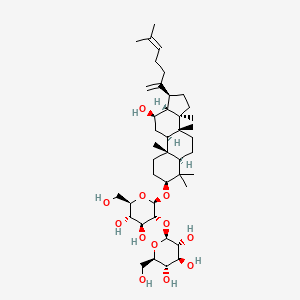

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Ginsenoside Rk1 (G-Rk1) is a natural compound classified as a saponin. It is a minor ginsenoside found in Panax ginseng, commonly known as ginseng, and is primarily produced during high-temperature processing of the plant, especially in Sun Ginseng (SG). [, , ]

ANone: Ginsenoside Rk1 has been shown to interact with various signaling pathways and cellular targets.

- PI3K/AKT/NF-κB pathway: Studies demonstrate that Rk1 can modulate the PI3K/AKT/NF-κB signaling pathway, influencing processes such as oxidative stress, inflammatory response, and collagen degradation. [] This pathway is crucial in cellular survival, proliferation, and inflammatory responses.

- ERK/c-Myc pathway: Research indicates Rk1 can inhibit the ERK/c-Myc pathway in hepatocellular carcinoma cells, leading to the suppression of glutamine metabolism and ultimately, cell death. [] This pathway is often dysregulated in cancer, contributing to uncontrolled cell growth.

- Nrf2/HO-1 pathway: Evidence suggests that Rk1 can activate the Nrf2/HO-1 pathway, particularly through the SIRT3-mediated pathway, leading to protection against oxidative stress and inflammatory responses in models of Parkinson's disease. [] This pathway plays a crucial role in cellular defense against oxidative damage.

- Calcium signaling: Rk1 has been shown to influence calcium signaling pathways, particularly in lung squamous cell carcinoma cells. It can induce endoplasmic reticulum stress, leading to calcium release and subsequent activation of calcium-dependent apoptotic pathways. []

ANone: Ginsenoside Rk1 exhibits anti-cancer activity through several mechanisms:

- Induction of apoptosis: Rk1 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung adenocarcinoma [], liver cancer [], neuroblastoma [], and lung squamous cell carcinoma [].

- Inhibition of telomerase activity: In hepatocellular carcinoma cells, Rk1 has been found to inhibit telomerase activity, an enzyme crucial for the unlimited replicative potential of cancer cells. [, ]

- Cell cycle arrest: Rk1 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This effect has been observed in lung adenocarcinoma cells arrested at the G1 phase [] and hepatocellular carcinoma cells, also at the G1 phase. []

- Downregulation of PD-L1 expression: Rk1 can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system. This effect has been observed in lung adenocarcinoma cells. []

ANone: Research indicates that ginsenoside Rk1 can improve endothelial function in diabetes:

- Activation of PPARs: Rk1 activates peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α, PPAR-β/δ, and PPAR-γ, which are involved in regulating glucose and lipid metabolism and endothelial function. []

- Increased eNOS phosphorylation: Rk1 enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, a key molecule for vasodilation and healthy blood flow. []

- Suppression of oxidative stress: Rk1 reduces oxidative stress in diabetic blood vessels, which contributes to endothelial dysfunction. []

ANone: Ginsenoside Rk1 shows potential for treating vascular leakage:

- Reduction of vascular permeability: Rk1 inhibits vascular permeability induced by various factors such as VEGF, advanced glycation end products, thrombin, and histamine. []

- Stabilization of tight junctions: Rk1 enhances the stability and proper positioning of tight junction proteins, which are essential for maintaining the integrity of the endothelial barrier and preventing leakage. []

- Actin structure remodeling: Rk1 promotes phosphorylation of myosin light chain and cortactin, proteins involved in regulating the actin cytoskeleton, which is crucial for maintaining endothelial barrier function. []

ANone: Pharmacokinetic studies in rats have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) of ginsenoside Rk1:

- Oral bioavailability: Rk1 exhibits low oral bioavailability, ranging from 2.87% to 4.23% in rats. []

- Half-life: It has a moderate half-life, ranging from 3.09 to 3.40 hours in rats. []

- Clearance: Rk1 demonstrates low clearance from the body. []

ANone: Ginsenoside Rk1 has demonstrated potential benefits in various other areas:

- Nephrotoxicity: Rk1 protects against cisplatin-induced kidney damage in human embryonic kidney cells (HEK-293) by reducing oxidative stress and apoptosis. []

- Hepatotoxicity: Rk1 exhibits protective effects against liver damage caused by paracetamol in mice. []

- Neuroprotection: Rk1 shows neuroprotective effects in Parkinson's disease models, reducing motor deficits, protecting dopaminergic neurons, and attenuating oxidative stress and inflammation. []

- Anti-inflammatory activity: Rk1 demonstrates anti-inflammatory effects in LPS-stimulated macrophages, inhibiting the production of inflammatory mediators. []

- Antiviral activity: Rk1 exhibits antiviral activity against influenza A virus by targeting the hemagglutinin protein and blocking viral attachment to host cells. []

ANone: Several analytical techniques are employed for the characterization and quantification of ginsenoside Rk1:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used to separate and quantify ginsenosides, including Rk1, in complex mixtures. [, , ]

- Ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of Rk1 in biological samples, particularly plasma. []

- Liquid chromatography-mass spectrometry (LC-MS): This method is utilized to analyze changes in ginsenoside content during processing, including the formation of Rk1. []

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF): This approach provides high-resolution mass spectrometry data for the identification and characterization of ginsenosides, including Rk1 and its transformation products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。